molecular formula C24H29N3O2 B11054005 4-(1-hexyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

4-(1-hexyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B11054005
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: JMWFUJLWOQQPGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Eigenschaften

Molekularformel

C24H29N3O2

Molekulargewicht

391.5 g/mol

IUPAC-Name

4-(1-hexylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H29N3O2/c1-3-4-5-8-14-26-22-13-7-6-12-21(22)25-24(26)18-15-23(28)27(17-18)19-10-9-11-20(16-19)29-2/h6-7,9-13,16,18H,3-5,8,14-15,17H2,1-2H3

InChI-Schlüssel

JMWFUJLWOQQPGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include a benzodiazole derivative and a pyrrolidinone derivative. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the hexyl group.

    Condensation reactions: to form the pyrrolidinone ring.

    Methoxylation reactions: to introduce the methoxy group on the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to obtain high-purity products.

    Safety protocols: to handle potentially hazardous reagents and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures.

Uniqueness

The uniqueness of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.